Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate
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Overview
Description
Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable starting materials.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting ethyl 2-methylmorpholine-2-carboxylate with appropriate reagents.
Coupling Reactions: The final step involves coupling the pyrrolidine, pyridine, and morpholine rings under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Shares structural similarities but differs in the presence of a piperidine ring instead of a morpholine ring.
2-(Pyridin-2-yl)pyrimidine Derivatives: Similar in having a pyridine ring but differs in the overall structure and functional groups.
Uniqueness
This detailed article provides a comprehensive overview of Ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-methyl-4-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]morpholine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-23-17(22)18(2)14-20(10-11-24-18)13-15-6-7-16(19-12-15)21-8-4-5-9-21/h6-7,12H,3-5,8-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDZPMXWNOMRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(CCO1)CC2=CN=C(C=C2)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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